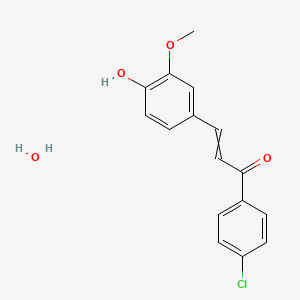

Chalcone 4 (hydrate)

Übersicht

Beschreibung

Chalcone 4 (hydrate) is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcone 4 (hydrate) is known for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chalcone 4 (hydrate) can be synthesized using various methods. One common method involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of chalcones, including Chalcone 4 (hydrate), often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Chalcone 4 (hydrate) undergoes various chemical reactions, including:

Oxidation: Chalcones can be oxidized to form flavones or other oxygenated derivatives.

Reduction: Reduction of chalcones can yield dihydrochalcones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

Oxidation: Flavones and other oxygenated chalcone derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated chalcones.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Chalcone 4 exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have demonstrated its efficacy in inhibiting the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against species like Candida albicans.

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

- Case Study : A study reported that chalcone derivatives, including Chalcone 4, enhanced the activity of ciprofloxacin against S. aureus, indicating a potential for use in combination therapies to combat antibiotic resistance .

Antiparasitic Activity

Chalcone 4 has shown promising results in the treatment of parasitic infections, particularly those caused by protozoa such as Babesia and Theileria.

- In Vitro Studies : Research demonstrated that both Chalcone 4 and trans-chalcone inhibited the growth of these parasites effectively. This suggests their potential as alternative treatments for piroplasmosis, a disease affecting livestock and companion animals .

- In Vivo Studies : The efficacy was further supported by in vivo studies where Chalcone 4 exhibited significant antiparasitic activity against B. microti, indicating its potential application in veterinary and possibly human medicine .

Antidiabetic Effects

Chalcone 4 has been investigated for its hypoglycemic properties, showing promise in managing diabetes.

- Enzyme Inhibition : It exhibits significant inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, which play crucial roles in glucose absorption .

- Animal Studies : In diabetic mouse models, Chalcone 4 demonstrated a reduction in blood glucose levels comparable to established antidiabetic medications like metformin .

Anti-inflammatory Activity

The compound has also been recognized for its anti-inflammatory properties.

- Mechanism : Chalcone 4 inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells, suggesting its role in modulating inflammatory responses .

- Therapeutic Potential : Given its ability to reduce inflammation, Chalcone 4 may be useful in treating conditions characterized by chronic inflammation.

Anticancer Properties

Chalcone 4 and its derivatives have been extensively studied for their anticancer activities.

- Mechanism of Action : These compounds induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors .

- Case Studies : Several studies have highlighted the effectiveness of chalcones against different cancer cell lines, showcasing their potential as lead compounds for new anticancer drugs .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of Chalcone 4 is crucial for its development as a therapeutic agent.

- Bioavailability Studies : Research indicates that while chalcones generally have good bioavailability, structural modifications can enhance their pharmacokinetic profiles. Further studies are needed to optimize formulations for clinical use .

Summary Table of Applications

| Application | Activity Type | Key Findings |

|---|---|---|

| Antimicrobial | Bacterial & Fungal | Inhibits growth of S. aureus, enhances ciprofloxacin activity |

| Antiparasitic | Protozoan | Effective against Babesia and Theileria |

| Antidiabetic | Enzyme Inhibition | Reduces blood glucose levels; inhibits α-glucosidase |

| Anti-inflammatory | Mediator Suppression | Inhibits NO and PGE2 production |

| Anticancer | Apoptosis Induction | Induces cell death in various cancer cell lines |

| Pharmacokinetics | Bioavailability | Requires further optimization for clinical applications |

Wirkmechanismus

Chalcone 4 (hydrate) exerts its effects through various molecular mechanisms. It binds to and activates chemokine receptors CXCR4 and CXCR7, leading to intracellular calcium mobilization and signaling through a Pertussis toxin-sensitive Gi protein . This interaction can modulate various cellular processes, including cell migration and proliferation.

Vergleich Mit ähnlichen Verbindungen

Chalcone 4 (hydrate) can be compared with other chalcone derivatives and related compounds:

Chalcone: The parent compound with similar biological activities but different potency and specificity.

Dihydrochalcone: Reduced form of chalcone with distinct chemical properties.

Flavone: Oxidized derivative with unique biological activities.

Chalcone 4 (hydrate) stands out due to its specific binding to chemokine receptors and its potent biological activities, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Chalcone 4 (hydrate), also known as butein, is a member of the chalcone family, which is recognized for its diverse biological activities. This article provides a detailed examination of the pharmacological properties, mechanisms of action, and therapeutic potential of Chalcone 4 (hydrate), supported by relevant data tables and case studies.

Overview of Chalcone 4 (Hydrate)

Chalcones are characterized by their -unsaturated carbonyl structure and have been studied extensively for their potential health benefits. Chalcone 4 (hydrate) has shown significant promise in various biological assays, particularly in the fields of cancer treatment, metabolic disorders, and infectious diseases.

Pharmacological Properties

Chalcone 4 exhibits a range of biological activities, including:

- Antidiabetic Effects : It has demonstrated significant inhibition of enzymes such as α-glucosidase and α-amylase, making it a candidate for managing diabetes. In a study by Rocha et al. (2019), Chalcone 4 was noted for its competitive inhibition of these enzymes, with an IC50 value indicating potent activity .

- Anticancer Activity : Research has shown that Chalcone 4 can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways. For instance, studies have indicated that chalcones can disrupt microtubule dynamics, leading to inhibited tumor growth in xenograft models .

- Antimicrobial Properties : Chalcone 4 has been evaluated against several pathogens, including Babesia species. In vitro studies revealed that it effectively reduced parasitemia levels in infected red blood cells, suggesting its potential as an alternative treatment for babesiosis .

The biological activity of Chalcone 4 is attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in carbohydrate metabolism, which aids in glucose regulation.

- Cell Cycle Disruption : Chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : Chalcones can influence various signaling cascades related to inflammation and cancer progression, enhancing their therapeutic effects.

Table 1: Biological Activities of Chalcone 4 (Hydrate)

Table 2: Case Studies on Chalcone 4

Eigenschaften

CAS-Nummer |

1202866-96-3 |

|---|---|

Molekularformel |

C16H15ClO4 |

Molekulargewicht |

306.74 g/mol |

IUPAC-Name |

(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one;hydrate |

InChI |

InChI=1S/C16H13ClO3.H2O/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12;/h2-10,19H,1H3;1H2/b8-2+; |

InChI-Schlüssel |

PXVQKTVKTBMRIW-VOKCZWNHSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O.O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.